molecular formula C18H8Cl2N2O B2959437 4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one CAS No. 324045-24-1

4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one

Cat. No.: B2959437
CAS No.: 324045-24-1
M. Wt: 339.18
InChI Key: AIMTZFSVOJTIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,11-Dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is a synthetic polyaromatic hydrocarbon and a member of the BBQ analogue family investigated for its potent biological activity through the Aryl hydrocarbon Receptor (AhR) pathway . This compound functions as an AhR agonist, inducing AhR translocation to the nucleus and subsequent transcription of target genes, including cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1) . The activation of this metabolic pathway is central to the compound's research value, as it can lead to the generation of reactive intermediates that induce selective cell cycle arrest and apoptosis in cancer cell models . Research into analogous BBQ compounds has demonstrated significant selective growth inhibition (GI₅₀) across a panel of breast cancer cell lines, including triple-negative subtypes, while showing modest effects on normal breast cells and other cancer types . The dichloro substitution pattern on the benzo[de]isoquinolinone core structure is a key structural feature that influences its metabolic handling and overall potency by blocking potential sites of CYP1-mediated oxidative metabolism . This product is supplied for research purposes such as investigating AhR signaling, developing novel targeted cancer therapeutics, and exploring mechanisms of selective cytotoxicity . It is intended for use by qualified researchers in a laboratory setting only. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,15-dichloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2N2O/c19-9-4-7-15-14(8-9)21-17-11-3-1-2-10-13(20)6-5-12(16(10)11)18(23)22(15)17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMTZFSVOJTIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=NC5=C(N4C3=O)C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4,11-Dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, 4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of cellular processes and signaling pathways. It can be used as a probe to investigate the interactions between molecules within cells.

Medicine: In the field of medicine, this compound is being explored for its therapeutic properties. It may have applications in the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

10-Chloro-7H-Benzimidazo[2,1-a]Benzo[de]isoquinolin-7-one (10-Cl-BBQ)

  • Structure: Mono-chloro derivative with Cl at position 10.
  • Biological Activity: High-affinity aryl hydrocarbon receptor (AhR) ligand, inducing AhR-dependent regulatory T cells (Tregs) at nanomolar concentrations. Demonstrates 150-fold selectivity in breast cancer cells compared to normal cells .
  • Key Difference: The absence of a second chlorine (vs.

Methyl-Substituted Analogues (7a and 7b)

  • Structure : 10-Methyl (7a) and 11-methyl (7b) derivatives.
  • Physical Properties : Lower melting points (192–194°C) due to reduced polarity .
  • Biological Activity : Moderate growth inhibition (GI50 > 1 µM), suggesting methyl groups hinder interactions with biological targets .

Unsubstituted Benzimidazo-Isoquinolinone (Compound 5)

  • Structure: No substituents on the phenyl or naphthyl rings.
  • Biological Activity : Potent growth inhibition (GI50 = 0.001 µM) in MDA-MB-468 breast cancer cells, highlighting that substituent-free structures maximize cytotoxicity .

Naphthyl-Modified Analogues (10–14)

  • Structure : Substituents on naphthyl rings (e.g., nitro, methoxy).
  • Biological Activity : Enhanced potency (e.g., compound 11) but reduced selectivity, suggesting off-target effects .

Polymer PF-BBO

  • Structure: Copolymer incorporating the benzimidazo-isoquinolinone core.
  • Material Properties : Exhibits ternary memristor performance (switching current ratio 1:3.4×10²:1.0×10⁵) with 8 wt% Au NPs, attributed to the electron-deficient core enhancing charge trapping .

TIM-063 (Kinase Inhibitor)

  • Structure : 2-Hydroxy-3-nitro substitution.
  • Activity : Inhibits Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK) and AAK1, demonstrating that electron-withdrawing nitro groups enable kinase interactions .

Comparative Data Table

Compound Substituents Melting Point (°C) Molecular Weight Biological/Material Properties
4,11-DCl-BBQ Cl (4,11) 292–294 339.14 Potential AhR ligand; high crystallinity
10-Cl-BBQ Cl (10) N/A 312.70 AhR activation (EC50 ~10 nM)
7a (10-Me) CH3 (10) 192–194 296.30 Low growth inhibition (GI50 > 1 µM)
Compound 5 None N/A 271.30 High cytotoxicity (GI50 = 0.001 µM)
PF-BBO Polymer Polymer backbone N/A N/A Memristor switching ratio 1:3.4×10²:1.0×10⁵
TIM-063 NO2, OH N/A 347.28 CaMKK/AAK1 inhibition (IC50 ~50 nM)

Discussion of Key Differences

  • Electronic Effects : Chlorine substituents increase electron-withdrawing capacity, enhancing stability and intermolecular interactions (e.g., 4,11-DCl-BBQ’s high melting point vs. 7a’s lower value) .
  • Biological Selectivity: 10-Cl-BBQ’s mono-chloro structure optimizes AhR binding, while 4,11-DCl-BBQ’s dichloro substitution may sterically hinder receptor interactions .
  • Material Applications : The planar aromatic core of 4,11-DCl-BBQ is advantageous for charge transport in polymers, whereas TIM-063’s nitro group facilitates kinase inhibition .

Biological Activity

4,11-Dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is a synthetic compound belonging to the benzimidazole family. Its unique structure, characterized by dual chlorine substitutions at the 4 and 11 positions, enhances its biological activity, particularly as a ligand for the aryl hydrocarbon receptor (AhR). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₀Cl₂N₂O
  • Molecular Weight : 356.19 g/mol
  • Structure : The compound features a fused ring system that combines elements of benzimidazole and isoquinoline structures, facilitating its interaction with biological receptors.

Aryl Hydrocarbon Receptor (AhR) Ligand

Research indicates that this compound acts as a potent ligand for the AhR. The AhR is crucial in mediating responses to environmental toxins and regulating immune functions. The compound's binding to AhR influences gene expression related to immune function and cellular differentiation, suggesting potential therapeutic applications in autoimmune diseases and cancer treatments .

Immunomodulatory Effects

Studies have demonstrated that this compound can modulate T cell differentiation. Specifically, it promotes the development of regulatory T cells (Tregs), which are essential for maintaining immune tolerance and preventing autoimmune reactions. This modulation indicates its potential utility in therapeutic settings for autoimmune disorders and cancer immunotherapy .

Case Studies

  • In Vitro Studies :
    • In Hepa-1 cells, treatment with 10 nM of the compound induced cytosol-to-nuclear translocation of AhR within one hour .
    • The compound also increased the expression of Treg markers in CD4+ donor T cells in a mouse model, indicating enhanced immunosuppressive functions .
  • Animal Studies :
    • In vivo studies involving B6D2F1 mice showed that administration of the compound led to a significant increase in the population of alloactivated CD4+CD25+ T cells expressing CTLA-4 and ICOS markers . This suggests that the compound effectively enhances Treg differentiation in response to alloantigen stimulation.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-oneChlorine at position 10Potent AhR ligand; induces Treg differentiation
5-chloro-6H-benzo[de]isoquinolineSingle chlorine substitutionModulates AhR activity
6-methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-oneMethyl group substitutionPotential anti-cancer activity

The dual chlorine substitution pattern at positions 4 and 11 sets this compound apart from its analogs, enhancing its binding affinity to AhR compared to other compounds .

Q & A

Q. What are the recommended synthetic routes for 4,11-dichloro-7H-benzimidazo[...]one, and how can reaction conditions be optimized?

The synthesis of dichloro-substituted benzimidazo derivatives typically involves high-temperature polycondensation or hydrothermal reactions. For example, analogous compounds are synthesized via one-step polycondensation of naphthalene-1,8-dicarboxylic anhydride with diamines under controlled conditions (e.g., 160°C for 5 days) . Key parameters include:

  • Solvent selection : Use polar aprotic solvents like 1-methyl-2-pyrrolidone for solubility .
  • Substituent positioning : Chlorine atoms at positions 4 and 11 require precise electrophilic substitution to avoid regioisomer formation .
  • Purification : Column chromatography or recrystallization from DMSO/methanol mixtures is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR/IR : The 4,11-dichloro substitution pattern is confirmed by distinct 13^{13}C NMR signals at δ 131–135 ppm (aromatic carbons) and a C=O stretch at ~1,690 cm1^{-1} in IR .
  • X-ray crystallography : Planarity of the fused aromatic system (r.m.s. deviation <0.013 Å) and π-π stacking interactions (centroid distance ~3.5 Å) are hallmarks of this structural class .
  • Mass spectrometry : ESI+ spectra show a molecular ion peak at m/z 356–605, depending on substituents .

Q. What solubility challenges arise with this compound, and how do they impact experimental design?

The dichloro groups enhance hydrophobicity, limiting aqueous solubility. Recommended strategies:

  • Solubilization : Use DMSO or methanol for stock solutions (up to 10 mM) .
  • Biological assays : For in vitro studies, dilute stock solutions in buffer containing 0.1% Tween-80 to prevent precipitation .
  • Material science applications : Incorporate into polymers via co-polycondensation to improve processability .

Advanced Research Questions

Q. How can the immunosuppressive potential of this compound be evaluated via AhR activation?

  • In vitro models : Use luciferase reporter assays in HepG2 cells transfected with AhR-responsive elements. Compare activity to 10-Cl-BBQ, a known nanomolar-affinity AhR ligand .
  • In vivo studies : Administer the compound (45 mg/kg orally) to murine models of allergic airway inflammation. Monitor IL-17 suppression and Treg cell expansion via flow cytometry .
  • Dose optimization : Perform pharmacokinetic profiling to balance efficacy (EC50_{50} <100 nM) and toxicity (LD50_{50} >500 mg/kg) .

Q. What methodologies are used to study its photophysical properties for optoelectronic applications?

  • Absorption/emission spectroscopy : Measure λabs_{\text{abs}} (e.g., 442–505 nm in pH-dependent studies) and λem_{\text{em}} (508 nm in acetonitrile) .
  • OLED integration : Blend with host materials like CzPhONI (6 wt%) and fabricate devices with ITO/MoO3_3/NPB architectures. Target EQEmax >3.5% via triplet-fusion mechanisms .
  • AIE characterization : Confirm aggregation-induced emission (AIE) by comparing quantum yields in THF (ΦF ~0.2) vs. aggregated states (ΦF ~0.8) .

Q. How can kinase inhibition specificity be assessed to minimize off-target effects?

  • Kinobeads screening : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify binding partners via LC-MS/MS, focusing on CaMKK and AAK1 kinases .
  • IC50_{50} determination : Conduct kinase inhibition assays (e.g., ADP-Glo™) against a panel of 50+ kinases. Prioritize targets with IC50_{50} <1 μM .
  • Structural modeling : Perform docking studies using CaMKKβ (PDB: 5L55) to predict binding modes and guide SAR for selectivity .

Q. What strategies enhance its utility in metal-organic frameworks (MOFs)?

  • Ligand design : Exploit the planar structure and nitrogen donors to coordinate Ag(I) or Cu(II) ions. Synthesize polymers like [Ag(C14_{14}H10_{10}N2_{2}O)(NO3_3)n_n] with high thermal stability (>400°C) .
  • Crystallography : Resolve π-stacking interactions (3.5 Å spacing) and hydrogen-bonding networks to optimize porosity for gas storage .

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